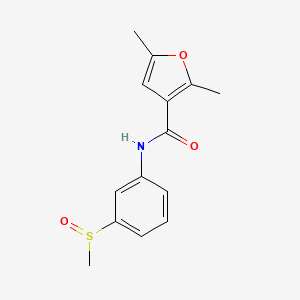
2,5-dimethyl-N-(3-methylsulfinylphenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(3-methylsulfinylphenyl)furan-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMF, and it is synthesized using specific methods. The purpose of
Mechanism of Action
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a critical role in the regulation of oxidative stress and inflammation, and the activation of this pathway by DMF is believed to be responsible for its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
DMF has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, DMF has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. DMF has also been shown to have neuroprotective effects, as it has been shown to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMF has several advantages for use in lab experiments, including its stability and solubility in a variety of solvents. However, DMF can be difficult to synthesize, and its use in experiments may be limited by its cost and potential toxicity.
Future Directions
There are several future directions for the study of DMF. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of DMF in combination with other compounds, such as other anti-inflammatory agents or chemotherapeutic drugs. Additionally, further research is needed to fully understand the mechanism of action of DMF and its potential applications in various fields.
Synthesis Methods
DMF is synthesized using a multi-step process that involves the use of specific reagents and conditions. The synthesis process begins with the reaction of 3-methylsulfinylbenzoyl chloride with 2,5-dimethylfuran in the presence of a base. This reaction yields an intermediate product, which is then treated with ammonia to form the final product, DMF.
Scientific Research Applications
DMF has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMF has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis and psoriasis. DMF has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
In agriculture, DMF has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. DMF has also been studied for its potential use in the synthesis of materials such as polymers and liquid crystals.
properties
IUPAC Name |
2,5-dimethyl-N-(3-methylsulfinylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-9-7-13(10(2)18-9)14(16)15-11-5-4-6-12(8-11)19(3)17/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXPJXRGGSRJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)S(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(3-methylsulfinylphenyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
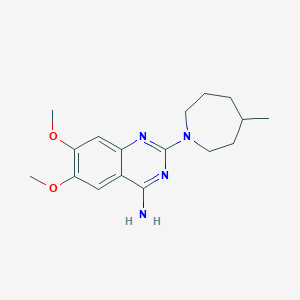
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
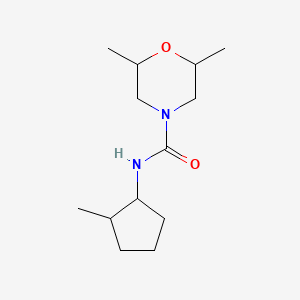
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)
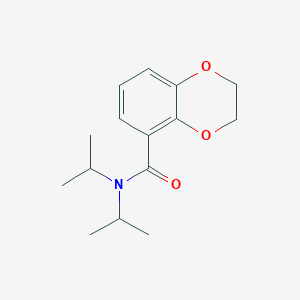
![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
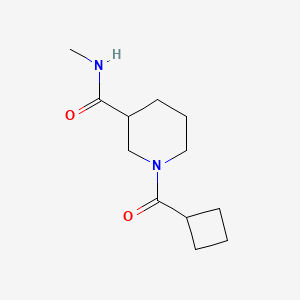
![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)
